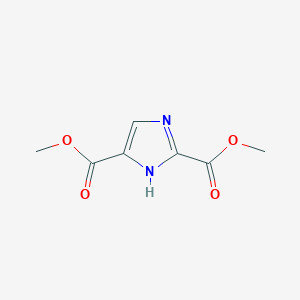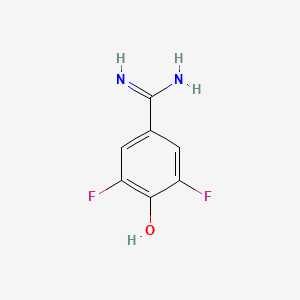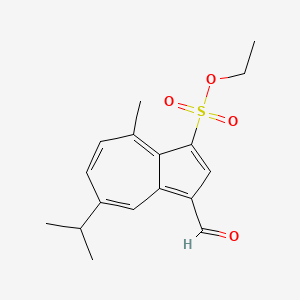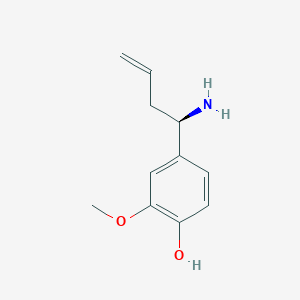
(R)-4-(1-Aminobut-3-en-1-yl)-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(1-Aminobut-3-en-1-yl)-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group and an aminobut-3-en-1-yl side chain attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminobut-3-en-1-yl)-2-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-methoxybenzaldehyde and ®-1-aminobut-3-en-1-ol.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure ®-4-(1-Aminobut-3-en-1-yl)-2-methoxyphenol.
Industrial Production Methods
In an industrial setting, the production of ®-4-(1-Aminobut-3-en-1-yl)-2-methoxyphenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-4-(1-Aminobut-3-en-1-yl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学研究应用
®-4-(1-Aminobut-3-en-1-yl)-2-methoxyphenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ®-4-(1-Aminobut-3-en-1-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-[(1R)-1-Aminobut-3-en-1-yl]-6-bromophenol
- 3-[(1R)-1-Aminobut-3-en-1-yl]-2-methoxybenzonitrile
- 5-[(1R)-1-Aminobut-3-en-1-yl]-2-methoxybenzonitrile
Uniqueness
®-4-(1-Aminobut-3-en-1-yl)-2-methoxyphenol is unique due to its specific structural features, such as the position of the methoxy group and the configuration of the aminobut-3-en-1-yl side chain. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
4-[(1R)-1-aminobut-3-enyl]-2-methoxyphenol |
InChI |
InChI=1S/C11H15NO2/c1-3-4-9(12)8-5-6-10(13)11(7-8)14-2/h3,5-7,9,13H,1,4,12H2,2H3/t9-/m1/s1 |
InChI 键 |
QYWAPDLLCWJFHA-SECBINFHSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)[C@@H](CC=C)N)O |
规范 SMILES |
COC1=C(C=CC(=C1)C(CC=C)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Azaspiro[3.6]decan-6-one](/img/structure/B12976261.png)
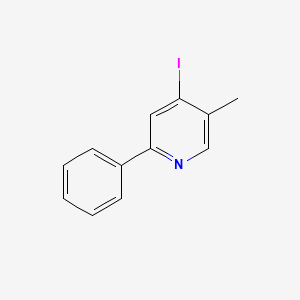
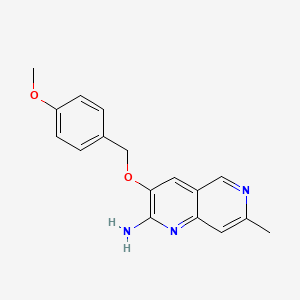
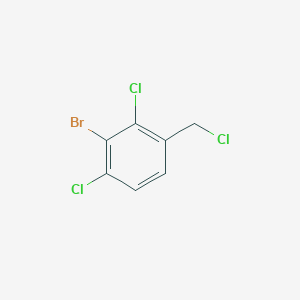
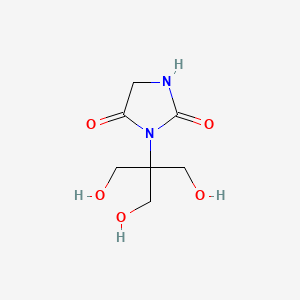
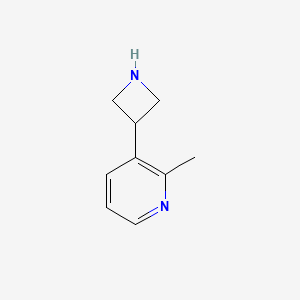
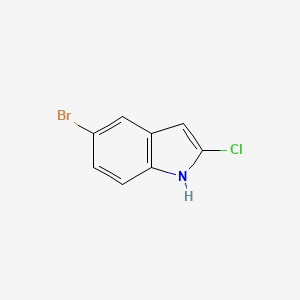
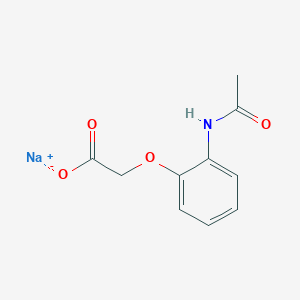
![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12976307.png)
